An In-depth Technical Guide to 2,3-Difluoro-4-methylbenzamide
An In-depth Technical Guide to 2,3-Difluoro-4-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Difluoro-4-methylbenzamide (CAS No. 261763-35-3), a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms can profoundly influence the physicochemical and pharmacological properties of a molecule, often leading to improved metabolic stability, enhanced binding affinity, and better bioavailability. This guide delves into the synthesis, properties, and potential applications of 2,3-Difluoro-4-methylbenzamide, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents. The narrative synthesizes technical data with practical insights, underpinned by authoritative references.
Introduction: The Strategic Importance of Fluorinated Benzamides
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design.[] Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. Benzamides, a common scaffold in many pharmaceuticals, are frequently fluorinated to enhance their therapeutic potential. The presence of fluorine can alter pKa, lipophilicity, and metabolic stability, making fluorinated benzamides valuable intermediates in the synthesis of a wide array of biologically active compounds.[]
2,3-Difluoro-4-methylbenzamide is a member of this important class of molecules. Its specific substitution pattern offers a unique electronic and steric profile that can be exploited in the design of novel drug candidates. This guide will explore the synthesis and properties of this compound, providing a foundation for its application in research and development.
Physicochemical Properties and Identification
A clear understanding of the fundamental properties of 2,3-Difluoro-4-methylbenzamide is essential for its effective use in research and synthesis.
| Property | Value | Source |
| CAS Number | 261763-35-3 | [2] |
| Molecular Formula | C₈H₇F₂NO | [3] |
| Molecular Weight | 171.14 g/mol | |
| Monoisotopic Mass | 171.04958 Da | [3] |
| Predicted XlogP | 1.4 | [3] |
| InChI | InChI=1S/C8H7F2NO/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H2,11,12) | [3] |
| SMILES | CC1=C(C(=C(C=C1)C(=O)N)F)F | [3] |
Synthesis of 2,3-Difluoro-4-methylbenzamide: A Proposed Pathway
Synthesis of the Precursor: 2,3-Difluoro-4-methylbenzoic acid
The synthesis of the carboxylic acid precursor is a critical first step. A common method for the preparation of benzoic acid derivatives is the oxidation of the corresponding toluene.
Experimental Protocol: Oxidation of 2,3-Difluoro-4-methyltoluene
This protocol is a generalized procedure based on the synthesis of similar fluorinated benzoic acids.
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Reaction Setup: To a solution of 2,3-difluoro-4-methyltoluene in an appropriate solvent (e.g., a mixture of pyridine and water), add a strong oxidizing agent such as potassium permanganate (KMnO₄).
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Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide.
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Acidification: Acidify the filtrate with a strong acid, such as concentrated hydrochloric acid (HCl), until a precipitate forms.
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Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 2,3-Difluoro-4-methylbenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system.
Amidation of 2,3-Difluoro-4-methylbenzoic acid
The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis. A common and effective method is the activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by reaction with ammonia.
Experimental Protocol: Amidation of 2,3-Difluoro-4-methylbenzoic acid
This protocol is based on general procedures for benzamide synthesis.[4][5]
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Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-Difluoro-4-methylbenzoic acid in an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
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Reaction Conditions: Gently reflux the mixture until the solid dissolves and the evolution of gas ceases. This indicates the formation of the acyl chloride.
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Removal of Excess Reagent: After cooling, carefully remove the excess thionyl chloride under reduced pressure.
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Amination: Dissolve the crude acyl chloride in an inert anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) and cool in an ice bath. Bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., ammonia in dioxane or aqueous ammonium hydroxide) dropwise with vigorous stirring.
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Isolation and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period. The product can be isolated by filtration if it precipitates, or by extraction following the addition of water. The crude 2,3-Difluoro-4-methylbenzamide can be purified by recrystallization or column chromatography.
Caption: Proposed synthesis workflow for 2,3-Difluoro-4-methylbenzamide.
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated benzamides are valuable building blocks in the synthesis of pharmaceutical intermediates.[6] The unique substitution pattern of 2,3-Difluoro-4-methylbenzamide makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. The presence of the two fluorine atoms can influence the conformation of the molecule and its interactions with biological targets, potentially leading to increased potency and selectivity.
While specific applications of 2,3-Difluoro-4-methylbenzamide in the synthesis of marketed drugs are not prominently documented, its structural motifs are found in a variety of biologically active compounds. The amide functional group can participate in hydrogen bonding interactions, which are crucial for drug-receptor binding. The difluoro-methylphenyl moiety can enhance metabolic stability by blocking sites of oxidative metabolism.
Researchers in drug discovery can utilize 2,3-Difluoro-4-methylbenzamide as a scaffold to be further functionalized, exploring its potential in developing new treatments for a range of diseases.
Caption: Influence of the fluorinated scaffold on pharmacological properties.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2,3-Difluoro-4-methylbenzamide. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.
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Hazard Identification: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Use in a well-ventilated area. Avoid breathing dust.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
2,3-Difluoro-4-methylbenzamide is a valuable fluorinated building block for researchers in medicinal chemistry and drug discovery. Its synthesis, while not extensively documented, can be reliably achieved through established synthetic transformations. The strategic placement of two fluorine atoms and a methyl group on the benzamide scaffold provides a unique combination of electronic and steric properties that can be leveraged to develop novel therapeutic agents with improved pharmacological profiles. This guide serves as a foundational resource to encourage and support the exploration of this and other fluorinated intermediates in the quest for new and more effective medicines.
References
-
Che Menu | PDF | Chemical Compounds | Chemistry. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
- CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents. (n.d.). Google Patents.
-
2,3-difluoro-4-methylbenzamide (C8H7F2NO) - PubChemLite. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
82019-50-9(2,4,6-Trifluorobenzamide) | Kuujia.com. (n.d.). Kuujia.com. Retrieved January 11, 2026, from [Link]
- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents. (n.d.). Google Patents.
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (n.d.). Google Patents.
- The synthetic method of 2,4 difluoro benzene methanamines - Google Patents. (n.d.). Google Patents.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2019). Global Scientific Journal, 7(11), 1085-1094.
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). (n.d.). Human Metabolome Database. Retrieved January 11, 2026, from [Link]
-
203245-16-3,2,3,4-Trifluoroanisole-AccelaChem|AccelaChemBio. (n.d.). AccelaChemBio. Retrieved January 11, 2026, from [Link]
-
886500-67-0 2,3-二氟-4-甲氧基苯甲酰胺cas号886500-67-0分子式. (n.d.). ChemBK. Retrieved January 11, 2026, from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
- Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2025). ChemRxiv.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2018). Molecules, 23(3), 644.
Sources
- 2. Halogenated Benzenes | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - 2,3-difluoro-4-methylbenzamide (C8H7F2NO) [pubchemlite.lcsb.uni.lu]
- 4. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. arborpharmchem.com [arborpharmchem.com]
